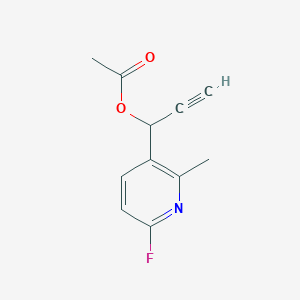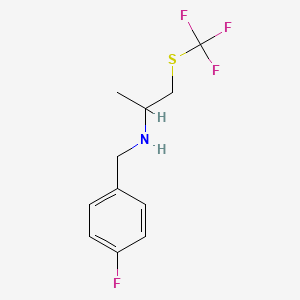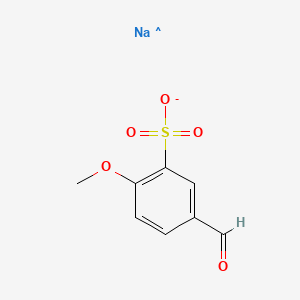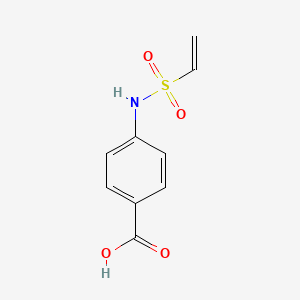![molecular formula C9H11ClN2O B11759851 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a hydrazone moiety
Méthodes De Préparation
The synthesis of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol typically involves the condensation of 4-chlorophenol with 2,2-dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted phenols.
Applications De Recherche Scientifique
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the hydrazone moiety can interact with metal ions or other cofactors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol can be compared with similar compounds such as:
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]aniline: Similar structure but with an amine group instead of a phenol group.
The uniqueness of this compound lies in its combination of a phenol group with a hydrazone moiety, which imparts specific chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-chloro-2-[(dimethylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B11759768.png)


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)


![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)



